3-[(5-Methylhexan-2-yl)amino]-1lambda-thietane-1,1-dione
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Overview
Description
3-[(5-Methylhexan-2-yl)amino]-1lambda-thietane-1,1-dione is a chemical compound with the molecular formula C10H21NO2S and a molecular weight of 219.34 g/mol . This compound is known for its unique structure, which includes a thietane ring, a sulfur-containing four-membered ring, and an amino group attached to a methylhexane chain .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(5-Methylhexan-2-yl)amino]-1lambda-thietane-1,1-dione typically involves the reaction of 5-methylhexan-2-amine with a thietane derivative under controlled conditions . The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield . The process is optimized to minimize waste and reduce production costs, making it feasible for commercial applications .
Chemical Reactions Analysis
Types of Reactions
3-[(5-Methylhexan-2-yl)amino]-1lambda-thietane-1,1-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thietane ring to a more stable structure.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions . The reactions are typically carried out under controlled temperatures and pressures to ensure high yields and selectivity .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and substituted thietane derivatives . These products have various applications in chemical synthesis and industrial processes .
Scientific Research Applications
3-[(5-Methylhexan-2-yl)amino]-1lambda-thietane-1,1-dione is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-[(5-Methylhexan-2-yl)amino]-1lambda-thietane-1,1-dione involves its interaction with specific molecular targets, such as enzymes and receptors . The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access . Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-[(5-Methylhexan-2-yl)amino]benzene-1-sulfonamide
- 3-[(5-Methylhexan-2-yl)amino]-1lambda-thiolane-1,1-dione
- 3-[(5-Methylhexan-2-yl)amino]thietane 1,1-dioxide
Uniqueness
3-[(5-Methylhexan-2-yl)amino]-1lambda-thietane-1,1-dione is unique due to its thietane ring structure, which imparts distinct chemical properties and reactivity compared to similar compounds . This uniqueness makes it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C10H21NO2S |
---|---|
Molecular Weight |
219.35 g/mol |
IUPAC Name |
N-(5-methylhexan-2-yl)-1,1-dioxothietan-3-amine |
InChI |
InChI=1S/C10H21NO2S/c1-8(2)4-5-9(3)11-10-6-14(12,13)7-10/h8-11H,4-7H2,1-3H3 |
InChI Key |
VEPBSNNKBVYHJL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCC(C)NC1CS(=O)(=O)C1 |
Origin of Product |
United States |
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